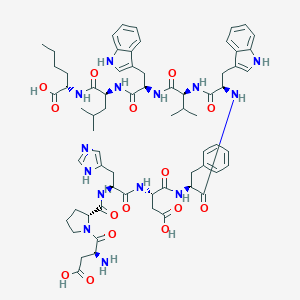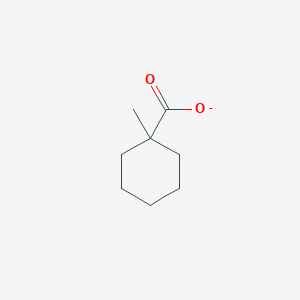
4-Fluorotryptophane
説明
Synthesis Analysis
A new synthesis method for stereochemically pure (L)-4-fluorotryptophan from 4-fluoroindole has been described, involving seven steps and a key reaction being the diastereoselective alkylation of the Schollkopf chiral auxiliary with a fluorinated electrophile. This process is efficient, with all reaction steps proceeding with at least 80% yield (Konas, Seci, & Tamimi, 2012).
Molecular Structure Analysis
While specific studies directly analyzing the molecular structure of 4-fluorotryptophan were not found in the search, fluorine substitution is known to influence the electronic distribution within molecules significantly. In general, fluorination can affect the conformational preferences of molecules due to the electronegativity of fluorine and its ability to engage in hydrogen bonding and other non-covalent interactions.
Chemical Reactions and Properties
The introduction of a fluorine atom into organic molecules often alters their reactivity. Although specific reactions of 4-fluorotryptophan were not detailed in the search results, fluorinated compounds typically exhibit unique reactivity patterns due to the inductive effects of fluorine and its impact on adjacent functional groups. For example, fluorinated cyclophanes and fluoromethanes demonstrate diverse reactivity, highlighting the influence of fluorination on chemical properties (Dolbier, Duan, Abboud, & Améduri, 2000).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as boiling points, melting points, and solubility, can differ significantly from their non-fluorinated counterparts. Fluorination typically increases the stability and lipophilicity of organic molecules. The specific physical properties of 4-fluorotryptophan were not discussed in the available literature, but the presence of fluorine is expected to influence these parameters.
Chemical Properties Analysis
Fluorine's high electronegativity and small size make fluorinated compounds interesting for their chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles. The synthesis and study of fluorinated 3(3)cyclophanes, for example, show the impact of fluorination on π-π absorption bands and crystalline state characteristics, which may parallel the effects seen in fluorotryptophans (Koga, Yasutake, & Shinmyozu*, 2001).
科学的研究の応用
-
Enzymatic Synthesis of Fluorinated Compounds
- Field : Applied Microbiology and Biotechnology .
- Application : Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
- Methods : The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .
- Results : Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
-
Intrinsic Tryptophan Fluorescence in Protein Research
- Field : Protein-related research .
- Application : The application of intrinsic protein fluorescence, predominantly derived from tryptophan, in protein-related research and mainly focuses on label-free FRET techniques .
- Methods : In terms of wavelength and intensity, tryptophan fluorescence is strongly influenced by its (or the protein’s) local environment .
- Results : This technique has been applied to study protein conformational changes .
-
Förster Resonance Energy Transfer Techniques
- Field : Molecular Science .
- Application : Förster resonance energy transfer (FRET) occurs when the distance between a donor fluorophore and an acceptor is within 10 nm, and its application often necessitates fluorescent labeling of biological targets .
- Methods : This technique utilizes the intrinsic fluorescence of tryptophan in conjunction with target-specific fluorescent probes as FRET donors and acceptors, respectively, for real-time detection of native proteins .
- Results : This technique has been applied to study protein conformational changes .
-
Tryptophan Fluorescence Spectroscopy in Protein Structure Analysis
- Field : Protein Structure Analysis .
- Application : Fluorescence spectroscopy is well suited to obtain information about the structure and function of proteins .
- Methods : This method employs changes in the environment to monitor an interaction with other substances .
- Results : This technique has been used to gain information about the local environment of tryptophan residues .
-
Fluorescent Temperature Probes
- Field : Cellular Biology .
- Application : Fluorescent temperature probes are used for monitoring temperature in cells and suborganelles, with a specific emphasis on mitochondria .
- Methods : These probes are utilized to enhance our understanding of the cellular environment .
- Results : The utilization of these probes provides a new opportunity to enhance our understanding of the cellular environment .
-
Protein Imaging and Biosensors
- Field : Biochemistry .
- Application : Intrinsic protein fluorescence, predominantly derived from tryptophan, is used in protein imaging and the development of biosensors .
- Methods : This technique utilizes the intrinsic fluorescence of tryptophan in conjunction with target-specific fluorescent probes .
- Results : This technique has been applied to real-time detection of native proteins .
Safety And Hazards
4-Fluorotryptophane can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water and consult a doctor .
特性
IUPAC Name |
(2S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBQMEYEKKWIKC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350901 | |
| Record name | 4-Fluorotryptophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorotryptophane | |
CAS RN |
106034-22-4 | |
| Record name | 4-Fluorotryptophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



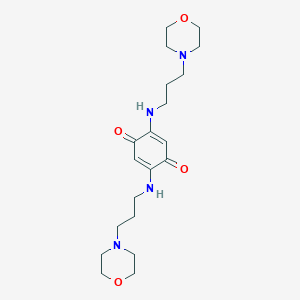
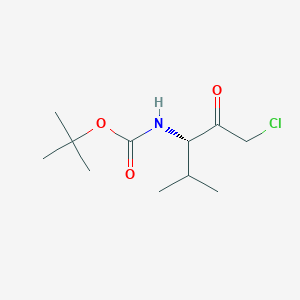
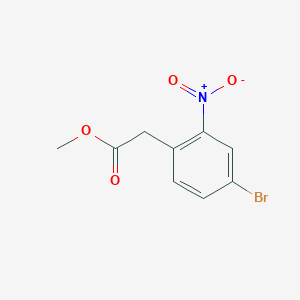
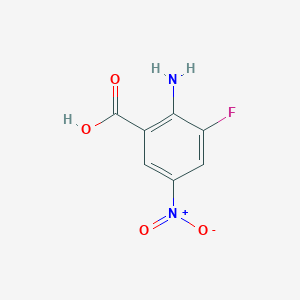
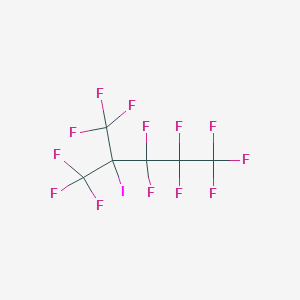
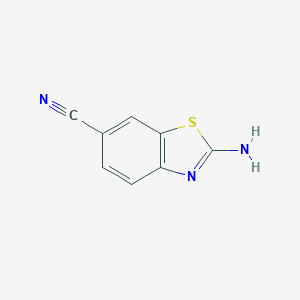
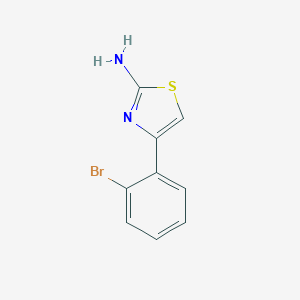
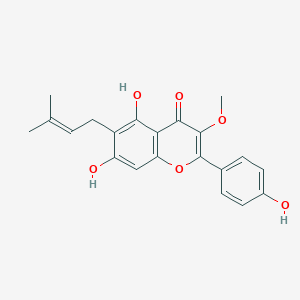
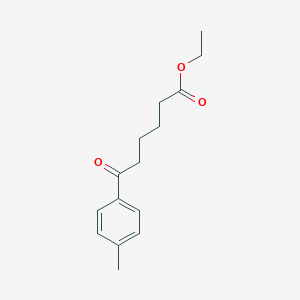
![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)

